6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by three key substituents:
- 6-Ethoxy group: Enhances solubility and modulates electronic properties.
- 1-[(3-Methoxyphenyl)methyl]: A benzyl group with a meta-methoxy substituent, influencing steric and electronic interactions.
Properties
IUPAC Name |
6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6S/c1-4-33-20-9-12-23(13-10-20)35(30,31)26-18-28(17-19-7-6-8-21(15-19)32-3)25-14-11-22(34-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLWXFHVKPMXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the ethoxy, benzenesulfonyl, and methoxy substituents through various organic reactions such as Friedel-Crafts acylation, sulfonation, and etherification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process, minimize waste, and enhance safety.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential, particularly in drug discovery and development.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Structural Analog Overview
The table below summarizes key structural differences between the target compound and related quinolin-4-one derivatives:
Substituent Analysis
Position 1 (N1-Substituent)
- Target Compound: The 3-methoxyphenylmethyl group introduces a meta-substituted aromatic ring, offering moderate steric bulk and electron-donating effects. 4-Methoxyphenylmethyl (): A para-methoxy group enhances solubility but may alter binding specificity compared to the meta-substituted analog.
Position 3 (C3-Substituent)
- Target Compound: The 4-ethoxybenzenesulfonyl group combines sulfonyl’s strong electron-withdrawing effects with ethoxy’s solubility-enhancing properties. 4-Fluorobenzoyl (): A benzoyl group lacks sulfonyl’s polarity, which may reduce interactions with charged residues in target proteins.
Position 6 (C6-Substituent)
- The ethoxy group is conserved in the target compound and analogs from and , suggesting its role in balancing lipophilicity and solubility.
Physicochemical and Electronic Properties
- Solubility : The target compound’s 4-ethoxybenzenesulfonyl and 6-ethoxy groups likely improve solubility compared to the 4-isopropyl-substituted analog ().
- The 3-methoxy substituent on the benzyl group (target) offers a different electronic profile compared to 4-chloro (), influencing dipole-dipole interactions.
Biological Activity
6-Ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound belonging to the quinolinone class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C27H27NO6S, with a molecular weight of 493.6 g/mol. It features a complex structure that includes ethoxy and methoxy functional groups, which are thought to contribute to its biological properties.
Synthesis
The compound is synthesized using a linker mode approach under reflux conditions. The synthesis involves the coupling of various precursors to form the desired quinolinone structure, which has been explored for its potential in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468. The compound exhibited growth inhibition with GI50 values below 20 µM in several tested analogs, indicating potent activity (Table 1) .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 6-Ethoxy Compound | MDA-MB-468 | <10 |
| Reference Compound | MDA-MB-468 | 5.2 |
| Other Analog | MCF-7 | >20 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Tyrosine Kinases : Molecular docking studies indicate that it binds effectively to targets involved in cancer progression, potentially exhibiting more negative binding free energy than established drugs like tamoxifen (-8.15 kcal/mol vs. -7.00 kcal/mol) .
- Synergistic Effects : In combination treatments with other agents (e.g., gefitinib), the compound has shown synergistic effects in inhibiting Akt phosphorylation, enhancing its therapeutic efficacy .
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest potential applications in:
- Catalytic Applications : The compound has been proposed as a catalyst in protodeboronation reactions, which could be useful in organic synthesis .
Case Studies and Research Findings
A notable study evaluated the cytotoxic effects of various derivatives of quinolinones on cancer cells. Among these, this compound was highlighted for its superior selectivity against triple-negative breast cancer cells compared to other tested compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
